molecular formula C12H9Cl3N2OS B1402895 2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1365961-91-6

2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B1402895
CAS No.: 1365961-91-6
M. Wt: 335.6 g/mol
InChI Key: NOLCKHDDBLNNJH-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound with the molecular formula C12H9Cl3N2OS and a molecular weight of 317.63 g/mol . This propanamide derivative is built around a central 1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The thiazole ring is substituted at the 2-position with a propanamide group and at the 4-position with a 2,4-dichlorophenyl ring, a structural motif often associated with enhanced biological potency and receptor binding affinity in agrochemical and pharmaceutical research . The specific spatial arrangement of its chlorine atoms and the electron-rich thiazole heterocycle make this compound a valuable intermediate for exploring new chemical spaces in antimicrobial and antitumor research . Researchers utilize this compound primarily as a key synthetic intermediate for the development of novel molecules with potential pharmacological activity. Its structure is of significant interest in the design of antimicrobial agents, as thiazole derivatives are recognized bioisosteres of pyrimidines and pyridazines, which can improve lipophilicity and cell membrane permeability, leading to better bioavailability in experimental models . The compound is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment under controlled conditions.

Properties

IUPAC Name

2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)8-3-2-7(14)4-9(8)15/h2-6H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLCKHDDBLNNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2N2OSC_{11}H_{8}Cl_{2}N_{2}OS. The compound features a thiazole ring and a dichlorophenyl moiety, which contribute to its unique biological interactions.

Structural Characteristics

  • Thiazole Ring : Known for its ability to interact with various biological targets.
  • Dichlorophenyl Moiety : The presence of chlorine atoms enhances lipophilicity and potentially increases biological activity.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial properties. The thiazole structure is often associated with interactions that inhibit bacterial growth.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of thiazole compounds showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Antifungal Activity

The compound also shows antifungal properties. Its structural similarity to known antifungals suggests potential effectiveness against pathogenic fungi.

Data Table: Antifungal Activity Comparison

Compound NameTarget FungiActivity Level
This compoundAspergillus fumigatusModerate
KetoconazoleCandida albicansHigh
OxiconazoleScedosporium apiospermumModerate

Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. The thiazole ring plays a crucial role in cytotoxicity against various cancer cell lines.

Case Study: Cytotoxic Effects

In vitro studies revealed that the compound exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The IC50 values were comparable to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR analysis:

  • Chlorine Substitution : Enhances lipophilicity and interaction with biological targets.
  • Thiazole Ring Presence : Essential for antimicrobial activity.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,4-dichlorophenyl group in the target compound provides stronger electron withdrawal compared to 4-methoxyphenyl (), favoring interactions with hydrophobic enzyme pockets.
  • Substitution at the thiazole 4-position significantly impacts bioactivity. For example, 5-nitro-thiazole derivatives () exhibit herbicidal properties, while dichlorophenyl analogs () are explored for antimicrobial or kinase-modulating roles.

Molecular Weight and Lipophilicity: Increasing chlorine atoms (e.g., 3,4-dichlorophenyl in vs.

Biological Activity :

  • Thiazole-propanamide derivatives like Thiamidol (), though structurally distinct, demonstrate tyrosinase inhibition (IC₅₀ = 1.1 μM), suggesting the scaffold’s versatility in targeting oxidoreductases.
  • Propanil (), lacking the thiazole ring, highlights the importance of the heterocyclic core in differentiating applications (herbicide vs. antimicrobial).

Preparation Methods

Synthesis of Thiazole Derivatives

Thiazoles can be synthesized from α-haloketones and thioamides via the Hantzsch thiazole synthesis method, which yields high purity products. For compounds like 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide , the synthesis involves reacting thioureido acid with monochloroacetic acid in an aqueous potassium carbonate solution, followed by acidification with acetic acid.

Introduction of Dichlorophenyl Group

The introduction of the dichlorophenyl group typically involves nucleophilic aromatic substitution or electrophilic aromatic substitution reactions, depending on the specific conditions and starting materials.

Formation of Propanamide Moiety

The propanamide moiety can be introduced through amidation reactions, where the thiazole derivative is reacted with a chloroacetyl chloride or similar reagents in the presence of a base.

Analytical Techniques

To confirm the structure and purity of This compound , various analytical techniques are employed:

Biological Activities

Thiazole derivatives, including those with dichlorophenyl groups, have shown significant biological activities:

  • Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria due to their ability to penetrate bacterial membranes.
  • Anticancer Potential : Exhibits cytotoxic effects against various cancer cell lines by binding to enzymes involved in cancer progression.
  • Anti-inflammatory Properties : May inhibit inflammatory pathways, though specific mechanisms need further research.

Q & A

Q. What in vivo models validate target engagement and efficacy?

  • Methodology : uses rodent models to assess CRF1 antagonism:
  • ACTH Suppression : Measure plasma ACTH levels after restraint stress.
  • Behavioral Assays : Monitor CRF-induced forepaw treading in gerbils.
  • Pharmacokinetic Profiling : Oral bioavailability and brain penetration are confirmed via ex vivo receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

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